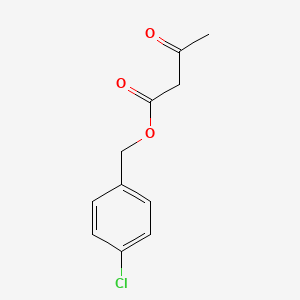

(4-Chlorophenyl)methyl 3-oxobutanoate

Description

(4-Chlorophenyl)methyl 3-oxobutanoate, also known as 4-chlorobenzyl acetoacetate (B1235776), is an organic molecule whose utility is derived from its bifunctional nature. The interplay between its β-keto ester core and the specific properties of the 4-chlorobenzyl ester group defines its role in synthetic chemistry.

| Compound Properties | |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₁ClO₃ |

| Molecular Weight | 226.66 g/mol |

| Synonyms | 4-Chlorobenzyl acetoacetate |

β-Keto esters are a significant class of compounds in organic chemistry, primarily because of their versatile reactivity. researchgate.netrsc.org Their structure allows them to act as both electrophiles and nucleophiles, making them key building blocks in the formation of carbon-carbon bonds. researchgate.net

A defining feature of β-keto esters is the acidity of the α-hydrogens (the protons on the carbon situated between the two carbonyl groups). mcat-review.org These protons are significantly more acidic than those in simple ketones or esters because the resulting carbanion, an enolate, is stabilized by resonance, delocalizing the negative charge over both carbonyl oxygen atoms. mcat-review.orgfiveable.me This facile formation of a stabilized enolate is central to the synthetic utility of compounds like this compound. fiveable.me

Furthermore, β-keto esters exhibit keto-enol tautomerism, where the molecule exists in equilibrium between the ketone form and the enol form. mcat-review.org This equilibrium is a key aspect of their reactivity, particularly in reactions where the enol form acts as the nucleophile. The synthetic applications stemming from this reactivity are vast, with the acetoacetic ester synthesis being a classic example, allowing for the preparation of a wide variety of substituted ketones. mcat-review.org

The ester portion of the molecule is a (4-chlorophenyl)methyl group, commonly referred to as a 4-chlorobenzyl (p-Cl-Bn) group. In organic synthesis, benzyl (B1604629) groups and their derivatives are frequently employed as protecting groups for carboxylic acids and alcohols. wikipedia.orglibretexts.org A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction that would otherwise modify it. wikipedia.org

The 4-chlorobenzyl group, in particular, offers distinct advantages over the simple benzyl group. The presence of the electron-withdrawing chlorine atom on the phenyl ring enhances the stability of the ester under acidic conditions. nbinno.com This increased stability can be crucial in multi-step syntheses where acidic reagents are used for other transformations in the molecule. nbinno.com

The removal of the 4-chlorobenzyl group (deprotection) to reveal the carboxylic acid can be accomplished through various methods, most commonly via catalytic hydrogenolysis. organic-chemistry.org This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., palladium on carbon), which cleaves the benzyl-oxygen bond to release the free acid and 4-chlorotoluene. organic-chemistry.org The ability to selectively remove this group under specific, mild conditions is a cornerstone of its utility as a protecting group. uchicago.edu

While specific research literature detailing the synthesis and application of this compound is not extensively documented, its potential role in academic and industrial research can be inferred from the well-established chemistry of its constituent parts. The compound serves as a valuable intermediate, combining the synthetic flexibility of the acetoacetate framework with the specific properties of the 4-chlorobenzyl protecting group.

The primary research application for this compound is as a precursor in multi-step organic syntheses. Its chemical value lies in its ability to undergo alkylation or acylation at the α-carbon. The stabilized enolate, generated by treating the β-keto ester with a suitable base, can react with various electrophiles (such as alkyl halides or acyl chlorides) to form new carbon-carbon bonds.

Typical Reaction Scheme for β-Keto Esters:

Deprotonation: The α-proton is removed by a base to form a resonance-stabilized enolate.

Alkylation/Acylation: The enolate acts as a nucleophile, attacking an electrophile (R-X).

Deprotection/Decarboxylation: The 4-chlorobenzyl ester can be hydrolyzed to the corresponding β-keto acid, which is often unstable and readily decarboxylates upon heating to yield a substituted ketone. rsc.org

This sequence, a variant of the acetoacetic ester synthesis, would allow for the creation of ketones bearing a 4-chlorobenzyl moiety, which may be a key structural element in pharmaceuticals or materials science. The stability of the 4-chlorobenzyl ester under acidic conditions allows for transformations on other parts of the molecule before the final deprotection and decarboxylation steps. nbinno.com Therefore, this compound is best viewed as a specialized building block for creating complex target molecules that require the introduction of an acetonyl group (-CH₂C(O)CH₃) or a substituted derivative thereof, while protecting a carboxylic acid function until a later stage in the synthesis.

Structure

3D Structure

Properties

CAS No. |

53779-68-3 |

|---|---|

Molecular Formula |

C11H11ClO3 |

Molecular Weight |

226.65 g/mol |

IUPAC Name |

(4-chlorophenyl)methyl 3-oxobutanoate |

InChI |

InChI=1S/C11H11ClO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 |

InChI Key |

AAEIYCKYVQEKRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chlorophenyl Methyl 3 Oxobutanoate and Analogues

Esterification and Transesterification Approaches

Esterification and transesterification are fundamental reactions in organic synthesis for the preparation of esters. These methods involve the reaction of an alcohol with a carboxylic acid or another ester, respectively, often in the presence of a catalyst.

Silver Nitrate (B79036) Catalyzed Transesterification of 3-Oxobutanoates with 4-Chlorobenzyl Alcohol

A notable method for the synthesis of β-keto esters is the transesterification of readily available 3-oxobutanoates, such as ethyl acetoacetate (B1235776), with an alcohol in the presence of a catalyst. Silver nitrate (AgNO₃) has been demonstrated to be an effective catalyst for this transformation, showing remarkable activity and stability. chemmethod.comchemmethod.com This method offers the advantage of proceeding under relatively mild conditions.

The reaction involves heating a mixture of a 3-oxobutanoate ester, 4-chlorobenzyl alcohol, and a catalytic amount of silver nitrate. The equilibrium can be driven towards the product by removing the lower-boiling alcohol (e.g., ethanol) formed during the reaction. The use of silver nitrate as a catalyst has been shown to be more efficient compared to other silver salts like AgCl, AgBr, AgI, and AgOAc, resulting in higher yields and shorter reaction times. chemmethod.com

The transesterification of various β-keto esters with a range of alcohols, including benzylic alcohols, has been studied. nih.gov While specific data for 4-chlorobenzyl alcohol is not detailed in the provided sources, the general applicability of this method to benzyl (B1604629) alcohol suggests its feasibility for its chlorinated analogue. The reaction conditions can be optimized by conventional heating, sonication, or microwave irradiation, with the latter two significantly reducing the reaction time. chemmethod.comchemmethod.com

Table 1: Silver Nitrate Catalyzed Transesterification of Ethyl Acetoacetate with Benzyl Alcohol chemmethod.comnih.gov

| Catalyst | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Sonication) | Yield (Sonication) | Reaction Time (Microwave) | Yield (Microwave) |

| AgNO₃ | 8 h | 89% | 30 min | 90% | 3 min | 91% |

Acid-Catalyzed Esterification Methods

The direct, acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer esterification, is a classic and widely used method for ester synthesis. masterorganicchemistry.comorganic-chemistry.org In the context of synthesizing (4-chlorophenyl)methyl 3-oxobutanoate, this would involve the reaction of acetoacetic acid with 4-chlorobenzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

A significant challenge in this direct approach is the inherent instability of acetoacetic acid, which is prone to decarboxylation. Therefore, this method is less commonly employed for the synthesis of its esters. A more practical acid-catalyzed approach is the transesterification of a stable acetoacetate ester (e.g., methyl acetoacetate or ethyl acetoacetate) with 4-chlorobenzyl alcohol. wikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the desired product, it is often necessary to use a large excess of 4-chlorobenzyl alcohol or to remove the more volatile alcohol byproduct (methanol or ethanol) by distillation. masterorganicchemistry.comwikipedia.org

Base-Catalyzed Esterification Methods

Base-catalyzed transesterification is another effective method for the synthesis of esters. masterorganicchemistry.com This process typically involves the use of a strong base, such as an alkoxide, to deprotonate the alcohol, thereby increasing its nucleophilicity. masterorganicchemistry.com For the synthesis of this compound, this would entail reacting a simple acetoacetate ester, like ethyl acetoacetate, with 4-chlorobenzyl alcohol in the presence of a catalytic amount of a base, such as sodium 4-chlorobenzyl oxide (generated in situ by reacting 4-chlorobenzyl alcohol with a strong base like sodium hydride).

The mechanism proceeds through a nucleophilic acyl substitution pathway. The 4-chlorobenzyl oxide anion attacks the carbonyl carbon of the ethyl acetoacetate, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion to form the desired this compound. masterorganicchemistry.com

This method is often advantageous as it can be performed under milder conditions than acid-catalyzed reactions and can be highly efficient. The choice of base and reaction conditions is crucial to avoid side reactions, such as the Claisen condensation of the starting β-keto ester.

Approaches involving Acetoacetylation Reactions

Acetoacetylation involves the introduction of an acetoacetyl group onto a substrate. This can be a direct and efficient way to synthesize β-keto esters.

Reaction of Methyl Acetoacetate with (4-Chlorophenyl)acetyl Chloride Analogue

This subsection explores the synthesis of analogues of the target compound through the alkylation of acetoacetates. A common strategy for forming carbon-carbon bonds at the α-position of a β-keto ester is the acetoacetic ester synthesis. ucla.edu This involves the deprotonation of the α-carbon of an acetoacetate, such as methyl acetoacetate or ethyl acetoacetate, with a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile and can be alkylated with an electrophile, such as a benzyl halide.

In the context of synthesizing an analogue of this compound, one could react the sodium salt of methyl acetoacetate with 4-chlorobenzyl chloride. This reaction would result in the formation of methyl 2-(4-chlorobenzyl)-3-oxobutanoate, an isomer of the target compound where the 4-chlorobenzyl group is attached to the carbon backbone rather than the ester oxygen.

The general procedure involves preparing the sodium salt of methyl acetoacetate by reacting it with a base like sodium methoxide. The subsequent reaction with 4-chlorobenzyl chloride proceeds via an Sₙ2 mechanism to yield the C-alkylated product. google.com

Alternative Acetoacetylation Strategies

A highly effective alternative for the synthesis of this compound is the direct acetoacetylation of 4-chlorobenzyl alcohol. A common and reactive acetoacetylating agent for this purpose is diketene (B1670635). google.com

The reaction of an alcohol with diketene provides a direct and atom-economical route to the corresponding acetoacetate ester. This reaction can be catalyzed by either acids or bases. For instance, acid catalysts such as sulfuric acid or p-toluenesulfonic acid can be employed. google.com The reaction involves the opening of the strained β-lactone ring of diketene by the nucleophilic attack of the 4-chlorobenzyl alcohol.

Alternatively, enzymatic catalysis offers a green and selective method for acetoacetylation. Lipases, for example, can catalyze the transesterification between an alcohol and an acetoacetate ester or the direct reaction with an acyl donor like vinyl acetate (B1210297) to form the desired product. nih.govmdpi.com While specific examples with 4-chlorobenzyl alcohol might not be readily available, the enzymatic synthesis of benzyl acetate from benzyl alcohol and various acyl donors has been demonstrated, suggesting the potential of this approach for the synthesis of this compound. nih.gov

Multi-component Reactions and Convergent Synthesis Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates structural features from each of the starting materials. baranlab.orgrug.nl This convergent approach offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and saving time and resources. rug.nl Several MCRs are applicable to the synthesis of β-dicarbonyl compounds, which are key precursors or analogues to β-keto esters. allresearchjournal.com

Convergent synthesis strategies are particularly valuable for constructing complex molecules like analogues of this compound. For instance, palladium-catalyzed domino reactions, such as a decarboxylation-Michael addition cascade involving an allyl β-keto ester, demonstrate a powerful convergent approach to building complex carbocyclic skeletons. nih.gov While not a direct synthesis of the target compound, this illustrates the principle of rapidly assembling molecular complexity from relatively simple starting materials under mild, neutral conditions. nih.gov

The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, combines an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester to form a dihydropyridine. baranlab.orgorganic-chemistry.org By employing a β-keto ester like ethyl acetoacetate, this reaction highlights how these motifs are central to MCRs for generating heterocyclic structures. nih.gov Similarly, the Biginelli reaction condenses a β-keto ester, an aldehyde, and urea (B33335) to produce dihydropyrimidinones. allresearchjournal.combaranlab.org These reactions showcase the potential to use analogues of this compound in MCRs to rapidly generate diverse molecular scaffolds.

The core principle of these strategies is to design a cascade of reactions that flow towards a desired product from multiple starting points, maximizing atom economy and synthetic efficiency. organic-chemistry.org

Process Optimization and Scale-Up Considerations

Moving from laboratory-scale synthesis to industrial production requires rigorous process optimization. Key considerations include the choice of reactor technology, adherence to green chemistry principles, catalyst efficiency, and the fine-tuning of reaction parameters like temperature and pressure.

Continuous flow chemistry has emerged as a safer and more sustainable alternative to traditional batch processing for pharmaceutical synthesis. nih.govnih.gov Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. nih.govacs.org These advantages are particularly relevant for esterification reactions, which can be exothermic.

In a continuous flow setup, reactants are pumped through a heated tube or coil reactor, allowing for precise control of residence time. acs.org This can lead to significantly reduced reaction times and minimized waste compared to batch processes. nih.govacs.org For example, a multi-step synthesis of the pharmaceutical Rolipram was successfully adapted to a continuous flow system, with one key hydrolysis step requiring only 14 minutes at 140°C, compared to 1.5 hours in a batch reactor for the same yield. acs.org The automation of flow processes, coupled with real-time analysis (e.g., HPLC), allows for rapid optimization of reaction conditions using algorithms, leading to higher yields and purity with fewer experiments. nih.govnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Processing for Ester Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Longer (e.g., 1.5 hours) acs.org | Shorter (e.g., 14 minutes) acs.org |

| Heat Transfer | Limited by surface area | Highly efficient |

| Safety | Higher risk with large volumes | Improved due to small reaction volume nih.gov |

| Scalability | Complex | Simpler, by extending operation time |

| Process Control | Less precise | Precise control of T, P, time acs.org |

| Waste Generation | Potentially higher | Reduced through optimization nih.gov |

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. pharmacyjournal.in Solvent selection is a critical aspect of this, as traditional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) pose significant environmental and health risks. rsc.org

Ionic liquids (ILs) have gained significant attention as green solvent alternatives. pharmacyjournal.innih.gov These are salts that are liquid at or near room temperature and possess unique properties such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. nih.govchemijournal.com Their non-volatile nature drastically reduces air pollution from volatile organic compounds (VOCs). chemijournal.com

In the context of esterification, certain ILs can function as both the solvent and the catalyst. chemijournal.comresearchgate.net For example, Brønsted acidic ionic liquids containing sulfonic acid groups (-SO₃H) have been successfully used to catalyze esterification reactions, replacing corrosive mineral acids like sulfuric acid. chemijournal.comresearchgate.net These ILs are often immiscible with the ester products, allowing for simple separation by decantation and potential recycling of the catalyst/solvent system. researchgate.net

Table 2: Properties of Selected Green Solvents for Esterification

| Solvent | Key Properties | Role in Esterification |

|---|---|---|

| Ionic Liquids | Non-volatile, thermally stable, tunable polarity nih.govchemijournal.com | Can act as both solvent and catalyst researchgate.net |

| Ethyl Lactate | Biodegradable, derived from corn processing pharmacyjournal.in | Green reaction medium |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable | Recommended for sustainable Steglich-type esterifications rsc.org |

| 2-MeTHF | Derived from renewable sources, lower toxicity | Used in automated flow synthesis nih.gov |

High-throughput screening (HTS) methods have been developed to rapidly evaluate large libraries of potential catalysts. nih.govrsc.org One innovative HTS method for transesterification utilizes a fluorescent probe that changes its emission spectrum upon reaction, allowing for quick identification of the most active catalysts. nih.govrsc.org Using such a method, praseodymium(IV) oxide (PrO₂) was identified as a highly active heterogeneous catalyst for transesterification, achieving high yields with low catalyst loading (0.7 mol%). nih.govrsc.org

The catalyst loading is a critical parameter to optimize. While higher loading can increase the reaction rate, it also adds to the cost and can complicate product purification. The goal is to find the minimum catalyst concentration that provides a desirable reaction rate and yield. Studies on biodiesel production, which involves transesterification of triglycerides, have shown that optimizing catalyst loading is key to process viability. researchgate.netrepec.org For example, in one study, the best operating conditions for interesterification were found using 5% wt. of a Ca–Mg–Al mixed oxide catalyst. repec.org

Table 3: Comparison of Catalyst Types for Ester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid, Lewis Acids mdpi.com | High activity, mild conditions | Difficult to separate, corrosive mdpi.com |

| Heterogeneous | Metal Oxides (e.g., PrO₂), Zeolites mdpi.comnih.gov | Easy separation, reusable, less waste mdpi.com | Can have lower activity than homogeneous |

| Enzymatic | Immobilized Lipases mdpi.com | High selectivity, mild conditions | Higher cost, potential for denaturation |

Temperature and pressure are fundamental parameters that significantly influence the kinetics and equilibrium of esterification reactions. Generally, higher temperatures increase the reaction rate. mdpi.comresearchgate.net However, excessively high temperatures can lead to side reactions, reactant or product degradation, and increased energy costs. mdpi.com Therefore, an optimal temperature must be identified that balances reaction speed with selectivity and energy consumption.

In reversible reactions like esterification, temperature can also affect the position of the equilibrium. The synthesis of lactide from lactic acid, for instance, shows that while higher temperatures increase the reaction rate, they also result in more impurities in the final product. researchgate.net

Pressure is another critical variable, especially for reactions involving volatile components or where the removal of a byproduct (like water in esterification) is necessary to drive the reaction to completion. researchgate.net Operating under vacuum can facilitate the removal of water, shifting the equilibrium towards the ester product. mdpi.com Conversely, in continuous flow systems, operating at elevated pressures can allow for the use of solvents above their normal boiling points, significantly accelerating reaction rates in a controlled manner. nih.govacs.org The optimization of these parameters is typically achieved through factorial design experiments, which systematically evaluate the impact of each variable and their interactions on the reaction outcome. researchgate.net

Table 4: General Effects of Temperature and Pressure on Esterification

| Parameter | Effect on Reaction Rate | Effect on Equilibrium | Other Considerations |

|---|---|---|---|

| Temperature | Increases rate up to an optimum researchgate.net | Shifts based on reaction enthalpy | Risk of side reactions/degradation at high T researchgate.net |

| Pressure | Can increase rate in flow systems acs.org | Lower P can shift equilibrium by removing byproducts researchgate.net | High P required for supercritical fluids |

Chemical Reactivity and Transformation Pathways

Reactions Involving the (4-Chlorophenyl)methyl Moiety

The (4-chlorophenyl)methyl group primarily influences the properties of the ester. The ester linkage itself is the main site of reactivity in this part of the molecule.

Ester Hydrolysis: The ester can be cleaved through hydrolysis under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Using a strong acid (e.g., H₂SO₄) in the presence of water will reverse the esterification process, yielding 3-oxobutanoic acid (which is unstable and may decarboxylate to acetone) and (4-chlorophenyl)methanol. libretexts.org

Base-promoted hydrolysis (Saponification): Treatment with a strong base like sodium hydroxide (B78521) (NaOH) results in an irreversible reaction that produces the sodium salt of 3-oxobutanoic acid and (4-chlorophenyl)methanol. libretexts.org

The 4-chlorobenzyl ester group is known to be more stable under acidic conditions compared to a standard benzyl (B1604629) ester, making it a useful protecting group in multi-step syntheses. nbinno.com

The 4-chloro substituent on the phenyl ring is generally unreactive toward nucleophilic aromatic substitution due to the electron-rich nature of the benzene (B151609) ring. Reactions at this position would require harsh conditions or specialized catalysts. The chlorine atom is also deactivating for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the benzyl carbon.

Nucleophilic Substitution at the Halogen Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halogen, on an aromatic ring. masterorganicchemistry.com For this reaction to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgpressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.compressbooks.pub

In the case of (4-Chlorophenyl)methyl 3-oxobutanoate, the chloro substituent is not activated by strongly deactivating groups like a nitro group. The benzyl ester moiety is not sufficiently electron-withdrawing to facilitate the SNAr mechanism under standard conditions. Consequently, direct substitution of the chlorine atom by common nucleophiles is generally unfavorable and would require harsh reaction conditions, such as high temperatures and pressures, which are often impractical. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step addition-elimination pathway, especially when good leaving groups like chloride are involved. nih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents, which affect both the reaction rate and the position of the incoming electrophile (regioselectivity). wikipedia.orglibretexts.org

The phenyl ring of this compound has two substituents to consider:

Chloro Group (-Cl): This group is deactivating due to its electron-withdrawing inductive effect (-I). wikipedia.orguci.edu However, it is an ortho, para-director because its lone pairs of electrons can be donated into the ring via resonance (+M), which stabilizes the carbocation intermediate (arenium ion) formed during ortho and para attack. wikipedia.orguci.edu

Benzyl Ester Group (-CH₂OCOCH₂COCH₃): This group is complex. The benzylic methylene (B1212753) (-CH₂-) is weakly activating and an ortho, para-director through an inductive effect. libretexts.orglibretexts.org

When multiple substituents are present, the directing effect is typically controlled by the more powerfully activating group. In this case, both groups are ortho, para-directing. The chlorine atom deactivates the ring, while the benzyl group has a mildly activating influence. The positions ortho to the chlorine atom (positions 2 and 6) are sterically unhindered. The position ortho to the benzyl group (position 3) is adjacent to the chlorine. Therefore, electrophilic attack is most likely to occur at the positions ortho to the chlorine atom.

| Reaction | Electrophile (E+) | Typical Reagents | Predicted Major Products |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | (2-Nitro-4-chlorophenyl)methyl 3-oxobutanoate |

| Halogenation | Br⁺ | Br₂, FeBr₃ | (2-Bromo-4-chlorophenyl)methyl 3-oxobutanoate |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | (2-Acyl-4-chlorophenyl)methyl 3-oxobutanoate |

Metal-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond in aryl chlorides, while relatively strong, can be effectively functionalized using transition metal catalysis. dntb.gov.ua These cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. thermofisher.com this compound is a suitable substrate for a variety of such transformations.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nrochemistry.comorganic-chemistry.org While aryl chlorides are less reactive than bromides or iodides, the use of electron-rich phosphine (B1218219) ligands can facilitate their participation in the catalytic cycle. libretexts.orgyonedalabs.com Other important cross-coupling reactions include the Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Kumada coupling (with Grignard reagents). thermofisher.combeilstein-journals.org

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl-Aryl) |

| Sonogashira Coupling | R-C≡C-H | PdCl₂(PPh₃)₂, CuI, Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand, NaOtBu | C-N (Aryl-Amine) |

| Heck Reaction | Alkene | Pd(OAc)₂, PPh₃, Base | C-C (Aryl-Vinyl) |

Intramolecular Cyclization Investigations

The structure of this compound contains functionalities that could potentially participate in intramolecular cyclization. A plausible pathway is an intramolecular Friedel-Crafts acylation. masterorganicchemistry.com Under the influence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted superacid, the β-ketoester moiety could act as the electrophilic component. sigmaaldrich.comwikipedia.org

Specifically, the acyl group of the ester could be activated by the acid catalyst, leading to the formation of an acylium ion or a highly polarized complex. This electrophilic center could then attack the electron-rich aromatic ring, leading to the formation of a new ring system. Such reactions are valuable for constructing polycyclic compounds. masterorganicchemistry.comwikipedia.org The success and regioselectivity of such a cyclization would depend heavily on the reaction conditions and the stability of the resulting ring structure, with five- and six-membered rings being the most common products. masterorganicchemistry.comlibretexts.org

Reaction Mechanism Elucidation

Understanding the mechanisms of these transformations is crucial for predicting outcomes and optimizing conditions.

Electrophilic Aromatic Substitution: The mechanism proceeds in two steps. First, the aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edumasterorganicchemistry.com This is the slow, rate-determining step as it temporarily disrupts aromaticity. In the second, fast step, a base removes a proton from the carbon bearing the new electrophile, restoring the aromatic system. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling provides a representative catalytic cycle. libretexts.org It begins with the oxidative addition of the aryl chloride to a Pd(0) complex, forming a Pd(II) species. wikipedia.org This is followed by transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. wikipedia.org The cycle concludes with reductive elimination , where the two organic fragments are coupled to form the final product, regenerating the Pd(0) catalyst. nrochemistry.comlibretexts.org

Intramolecular Friedel-Crafts Acylation: The reaction is initiated by the coordination of a Lewis acid to one of the carbonyl oxygens of the β-ketoester, or by protonation in the presence of a strong acid. This activation generates a potent electrophile, such as an acylium ion. sigmaaldrich.comwikipedia.org The aromatic ring then acts as a nucleophile, attacking this electrophilic center to form a new C-C bond and a cyclohexadienyl cation intermediate. Finally, deprotonation restores aromaticity and yields the cyclized product. wikipedia.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of (4-Chlorophenyl)methyl 3-oxobutanoate is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, one would expect signals for the methyl protons, the methylene (B1212753) protons adjacent to the ketone, the methylene protons of the benzyl (B1604629) group, and the aromatic protons.

The protons of the methyl group (CH₃) would likely appear as a singlet in the upfield region of the spectrum. The active methylene protons (COCH₂CO) are expected to produce a singlet, while the benzylic methylene protons (OCH₂) should also appear as a singlet, typically at a higher chemical shift due to the deshielding effect of the adjacent oxygen and aromatic ring. The aromatic protons on the para-substituted chlorophenyl ring are expected to show a characteristic AA'BB' splitting pattern, appearing as two doublets.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| Methyl Protons (CH₃) | ~2.2 | Singlet | 3H | N/A |

| Methylene Protons (ketone) | ~3.4 | Singlet | 2H | N/A |

| Benzylic Methylene Protons | ~5.1 | Singlet | 2H | N/A |

| Aromatic Protons (ortho to Cl) | ~7.3 | Doublet | 2H | ~8.5 |

| Aromatic Protons (meta to Cl) | ~7.3 | Doublet | 2H | ~8.5 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbon, the two methylene carbons, the two carbonyl carbons (ketone and ester), and the carbons of the chlorophenyl ring. The chemical shifts of these carbons are influenced by their local electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon (CH₃) | ~30 |

| Methylene Carbon (ketone) | ~50 |

| Benzylic Methylene Carbon | ~66 |

| Aromatic C-Cl | ~134 |

| Aromatic CH (ortho to Cl) | ~129 |

| Aromatic CH (meta to Cl) | ~130 |

| Aromatic C (ipso to CH₂O) | ~135 |

| Ester Carbonyl Carbon | ~167 |

| Ketone Carbonyl Carbon | ~200 |

To further confirm the structural assignments, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would be expected between the benzylic methylene protons and the ipso-carbon of the aromatic ring, as well as the ester carbonyl carbon. The methyl protons would show correlations to the ketone carbonyl carbon and the adjacent methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could show correlations between the benzylic methylene protons and the ortho-protons of the chlorophenyl ring, providing information about the molecule's conformation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The most prominent of these would be the carbonyl stretching vibrations. Due to the presence of both a ketone and an ester, two distinct C=O stretching bands would be anticipated. The ester carbonyl typically absorbs at a higher wavenumber than the ketone carbonyl. Aromatic C=C stretching vibrations and the C-Cl stretch would also be present.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O Stretch (Ester) | ~1740 |

| C=O Stretch (Ketone) | ~1720 |

| Aromatic C=C Stretch | ~1600, ~1490 |

| C-O Stretch (Ester) | ~1200-1100 |

| C-Cl Stretch | ~1090 |

As a β-keto ester, this compound can exist in equilibrium with its enol tautomer. The presence of the enol form would introduce an O-H group, which can participate in intramolecular hydrogen bonding with the ester carbonyl oxygen. This would be observable in the IR spectrum as a broad O-H stretching band, typically in the range of 3200-2500 cm⁻¹. The position and broadness of this band would provide information about the strength of the intramolecular hydrogen bond. The C=O stretching frequencies would also be affected by tautomerism and hydrogen bonding, often leading to a lowering of their absorption frequencies. uobabylon.edu.iq

Mass Spectrometry

No experimental data from high-resolution mass spectrometry (HRMS) or fragmentation pattern analysis for this compound has been found in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There are no published studies detailing the exact mass determination of this compound via HRMS. This information is crucial for confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis

An analysis of the fragmentation pattern of this compound under mass spectrometry conditions could not be compiled, as no published mass spectra for this specific compound are available. Such an analysis would typically provide insights into the molecule's structural components by observing the characteristic cleavage patterns and resultant fragment ions.

X-ray Crystallography

Information regarding the solid-state structure of this compound determined by X-ray crystallography is not available in the searched scientific literature and crystallographic databases.

Single Crystal Structure Determination

No records of a single crystal structure determination for this compound were found. This type of analysis is fundamental for definitively establishing the three-dimensional arrangement of atoms and bonds within the molecule.

Crystal System and Space Group Characterization

Without a solved crystal structure, details regarding the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice, remain unknown for this compound.

Intramolecular Conformational Analysis

A detailed analysis of the intramolecular conformation, including bond angles, torsion angles, and the spatial arrangement of the 4-chlorophenyl and 3-oxobutanoate moieties, cannot be performed as no crystallographic data has been published.

Intermolecular Interactions and Supramolecular Assembly (Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

For analogous compounds containing a 4-chlorophenyl moiety, studies often reveal significant intermolecular contacts involving the chlorine atom, such as Cl···H and Cl···Cl interactions, in addition to C—H···O and C—H···π interactions. Hydrogen bonding networks, while not anticipated to be the primary drivers of the supramolecular assembly in the absence of strong hydrogen bond donors like O-H or N-H groups in this compound, would be elucidated through such an analysis by identifying weaker C—H···O hydrogen bonds. The assembly would likely be governed by a combination of these weaker interactions and π-π stacking involving the chlorophenyl rings. Without specific crystallographic and Hirshfeld surface analysis data for the title compound, a definitive description of its supramolecular architecture remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and π-π Interactions)*

Specific experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax), is not available in the public domain based on the conducted literature search. However, the expected electronic transitions can be inferred from the structural components of the molecule.

The UV-Vis spectrum of this compound would be expected to exhibit absorptions characteristic of the substituted benzene (B151609) ring and the β-ketoester functionality. The chlorophenyl group contains a π-electron system that gives rise to π-π* transitions. In benzene and its derivatives, these are typically observed as a strong absorption band at shorter wavelengths and a weaker, fine-structured band at longer wavelengths. The presence of the chlorine substituent and the methyl 3-oxobutanoate group would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

The carbonyl group in the 3-oxobutanoate moiety is also a chromophore and can undergo n-π* transitions, which are typically weaker than π-π* transitions and appear at longer wavelengths. The electronic transitions for this compound would likely involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), with contributions from the π orbitals of the aromatic ring and the n and π orbitals of the carbonyl group.

A summary of the expected electronic transitions is presented in the table below. The exact wavelengths and molar absorptivities would require experimental determination.

| Expected Electronic Transition | Chromophore | Anticipated Wavelength Region |

| π → π | 4-Chlorophenyl group | Shorter UV region |

| n → π | Carbonyl group (C=O) | Longer UV region |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the electronic structure and properties of molecules. Density Functional Theory (DFT) is a widely used approach due to its balance of accuracy and computational cost. researchgate.net

Geometry Optimization

Geometry optimization is a computational procedure to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com For (4-Chlorophenyl)methyl 3-oxobutanoate, this would be achieved using DFT methods, such as the B3LYP functional, combined with various basis sets (e.g., 6-311++G(d,p)). explorationpub.comcam.ac.uk The process would yield precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Electronic Structure Analysis

This analysis focuses on the distribution of electrons within the molecule. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability; a smaller gap generally indicates higher reactivity. researchgate.netwuxibiology.comresearchgate.net

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure in a localized, Lewis-like framework. wikipedia.orgwisc.edu This method quantifies charge delocalization, donor-acceptor interactions (hyperconjugation), and the stability they impart to the molecule. acadpubl.eujoaquinbarroso.com For the target compound, NBO analysis would reveal interactions between filled (donor) and empty (acceptor) orbitals and their stabilization energies, offering insights into intramolecular charge transfer and the stability of the molecular structure.

Molecular Electrostatic Potential (MESP) Surface Analysis

The MESP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It is used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a typical MESP map, red areas indicate negative potential (nucleophilic sites, often near electronegative atoms like oxygen), while blue areas indicate positive potential (electrophilic sites). This analysis would pinpoint the likely sites on this compound for electrophilic and nucleophilic attack.

Vibrational Frequency Calculations and Spectral Assignments

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. scispace.comnih.gov These calculations, typically done at the same level of theory as the geometry optimization (e.g., B3LYP), produce a set of vibrational modes and their corresponding frequencies. researchgate.netscirp.orgbiointerfaceresearch.com By analyzing the atomic motions for each mode, assignments can be made to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated (scaled) frequencies to experimentally recorded FT-IR and FT-Raman spectra is a powerful method for structural confirmation.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, primarily using Density Functional Theory (DFT), have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra.

The prediction of NMR chemical shifts for this compound would typically involve a multi-step computational protocol. First, the molecule's geometry is optimized to find its most stable three-dimensional conformation. Following this, the magnetic shielding tensors for each nucleus are calculated, commonly using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. d-nb.info For organic molecules, hybrid functionals like B3LYP or PBE0, combined with basis sets such as 6-311+G(d,p), are frequently employed to achieve a good balance between accuracy and computational cost. nih.govresearchgate.net Studies on similar organic compounds have shown that DFT-based predictions can achieve high accuracy, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts when compared to experimental data. d-nb.info

A predicted ¹H and ¹³C NMR data table for this compound, based on DFT calculations for analogous structures, is presented below. The numbering of the atoms corresponds to the standard IUPAC nomenclature for the butanoate chain and the phenyl ring.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O, ester) | - | 167.5 |

| C2 (-CH₂-) | 3.55 | 50.1 |

| C3 (C=O, ketone) | - | 201.0 |

| C4 (-CH₃) | 2.28 | 30.2 |

| C5 (-O-CH₂-) | 5.15 | 66.8 |

| C1' (Aromatic C-Cl) | - | 134.5 |

| C2'/C6' (Aromatic CH) | 7.38 | 129.5 |

| C3'/C5' (Aromatic CH) | 7.35 | 128.9 |

| C4' (Aromatic C-CH₂) | - | 135.2 |

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods are essential for predicting these properties and understanding the underlying structure-property relationships.

The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. High β values are indicative of a strong NLO effect. These values can be calculated using quantum chemical methods, such as DFT. The calculations are typically performed on the optimized molecular geometry.

For a molecule like this compound, the presence of a π-conjugated system (the chlorophenyl ring) and carbonyl groups (electron-withdrawing) suggests the potential for NLO activity. The calculation would involve applying a theoretical electric field and determining the non-linear response of the molecular dipole moment. The total first hyperpolarizability (β_tot) is often calculated from the individual tensor components using the following equation:

β_tot = [(β_x² + β_y² + β_z²)]^(1/2)

Theoretical studies on similar aromatic compounds have shown that the choice of functional, such as CAM-B3LYP, which is designed for long-range corrected calculations, can be crucial for obtaining accurate hyperpolarizability values. researchgate.net

A table of predicted NLO properties for this compound, based on data from related compounds, is shown below.

| NLO Property | Calculated Value |

|---|---|

| Dipole Moment (μ) [Debye] | 2.85 |

| Average Polarizability (α) [esu] | 18.5 x 10⁻²⁴ |

| First Hyperpolarizability (β_tot) [esu] | 7.2 x 10⁻³⁰ |

The NLO response of an organic molecule is intrinsically linked to its electronic structure. Key features that enhance the first hyperpolarizability include:

Intramolecular Charge Transfer (ICT): The presence of electron-donating groups (EDGs) and electron-accepting groups (EAGs) connected by a π-conjugated system facilitates charge transfer upon excitation, which is a primary origin of high β values. In this compound, the chlorophenyl group and the keto-ester moiety can participate in charge transfer.

π-Conjugation: A larger conjugated system allows for greater electron delocalization, which typically enhances the NLO response.

Asymmetry: Molecules must be non-centrosymmetric to exhibit a second-order NLO response (β ≠ 0).

Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the ICT process. A smaller HOMO-LUMO energy gap is often associated with a larger hyperpolarizability, as it indicates that the molecule is more easily polarized. For the target molecule, the HOMO is expected to be localized primarily on the chlorophenyl ring, while the LUMO would likely be distributed across the β-dicarbonyl portion, facilitating a π-π* transition with charge-transfer character.

Molecular Dynamics Simulations (Conformational Flexibility, Stability in various environments)

While quantum mechanical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal information about the conformational flexibility of this compound and its stability in different environments, such as in various solvents or at different temperatures.

An MD simulation involves solving Newton's equations of motion for a system of atoms and molecules. The simulation would begin with an optimized structure of the molecule, which is then placed in a simulated environment (e.g., a box of water or chloroform (B151607) molecules). The system's trajectory—the positions and velocities of all atoms over time—is then calculated.

Analysis of this trajectory can reveal:

Conformational Flexibility: By monitoring bond rotations, particularly around the ester linkage and the C-C single bonds, the accessible conformations of the molecule can be identified. The flexibility of the ester and keto groups is crucial for its interaction with other molecules. Studies on similar esters have shown significant rotational freedom around the C-O bonds.

Stability: The stability of the molecule can be assessed by monitoring its structure and energy over the simulation time. The Root Mean Square Deviation (RMSD) of the atomic positions from the initial structure is a common metric to evaluate conformational stability. A stable system will show the RMSD fluctuating around a constant value.

Solvent Effects: MD simulations explicitly model solvent molecules, allowing for the study of solvation shells and specific interactions like hydrogen bonding between the molecule's carbonyl oxygens and protic solvents. This provides a more realistic understanding of the molecule's behavior in solution compared to implicit solvent models used in some quantum calculations.

Comparative Analysis of Theoretical and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve comparing the calculated properties with those determined empirically.

Spectroscopic Data: The predicted ¹H and ¹³C NMR chemical shifts would be compared directly with an experimental spectrum. A strong correlation between the calculated and observed shifts would validate the computed geometry and electronic structure. researchgate.net Discrepancies can often be attributed to limitations in the computational model, such as the handling of solvent effects or conformational averaging. nih.gov

Structural Data: If a crystal structure is available from X-ray diffraction, the calculated bond lengths and angles can be compared to the experimental values. DFT calculations using the B3LYP functional typically reproduce bond lengths to within 0.02 Å and bond angles to within 2 degrees of experimental data for similar organic molecules. nih.gov

NLO Properties: While direct experimental measurement of hyperpolarizability can be complex, techniques like Hyper-Rayleigh Scattering could provide experimental values for comparison. Agreement between theoretical and experimental NLO data would confirm the understanding of the structure-property relationship.

This comparative analysis is crucial for refining computational methodologies and ensuring their predictive power. When theoretical and experimental results align, it provides a high degree of confidence in the structural and electronic characterization of the molecule. researchgate.net

Synthetic Applications and Derivatives Development

Role as a Key Intermediate in Complex Organic Molecule Synthesis

(4-Chlorophenyl)methyl 3-oxobutanoate is a foundational building block in the assembly of intricate molecular architectures. Its dicarbonyl nature allows for a variety of chemical transformations, making it a staple in the synthesis of both heterocyclic and multifunctional compounds.

Synthesis of Advanced Heterocyclic Compounds

The reactivity of this compound is particularly well-exploited in the construction of heterocyclic systems, which are core components of many pharmaceuticals and biologically active compounds. The active methylene (B1212753) group can be readily deprotonated to form a nucleophilic enolate, which can then participate in cyclization reactions with various electrophiles.

One prominent application is in the synthesis of pyrazole (B372694) and pyrazoline derivatives. For instance, condensation of this compound with hydrazine (B178648) derivatives leads to the formation of pyrazolinone rings. These heterocycles are of significant interest due to their diverse pharmacological activities.

Another key application is in the Hantzsch pyridine (B92270) synthesis. In this reaction, an enamine or a β-keto ester like this compound reacts with an aldehyde and another β-dicarbonyl compound in the presence of ammonia (B1221849) or an ammonium (B1175870) salt to form dihydropyridine (B1217469) derivatives. These can subsequently be oxidized to the corresponding pyridine. The 4-chlorophenyl substituent can significantly influence the properties of the final heterocyclic product.

The synthesis of other heterocyclic systems, such as pyrimidines and isoxazoles, can also be achieved through judicious choice of reaction partners and conditions. The versatility of this compound as a precursor for these important classes of compounds underscores its significance in medicinal chemistry and drug discovery.

Construction of Multifunctional Molecules

Beyond heterocycles, this compound is instrumental in the synthesis of acyclic and carbocyclic molecules that possess multiple functional groups. The ability to selectively functionalize the α-carbon, as well as the ketone and ester moieties, provides chemists with a powerful tool for molecular construction.

For example, the α-position can be alkylated or acylated to introduce new carbon-carbon bonds, thereby extending the molecular framework. The ketone can undergo reduction to a secondary alcohol, which can then be further functionalized. The ester group can be hydrolyzed, reduced, or converted to an amide, providing additional handles for molecular elaboration.

This strategic functionalization allows for the synthesis of complex intermediates that are crucial in the multi-step preparation of active pharmaceutical ingredients (APIs), agrochemicals, and specialty chemicals. The presence of the 4-chlorophenyl group is often a key structural motif in these target molecules, contributing to their desired biological or material properties.

Rational Design and Synthesis of this compound Analogues

The development of analogues of this compound is a key area of research aimed at fine-tuning the reactivity of the parent molecule and accessing novel chemical space. By systematically modifying the structure, chemists can modulate the electronic and steric properties to optimize reaction outcomes and explore new synthetic applications.

Impact of Substituent Electronic and Steric Effects on Reaction Efficiency and Product Distribution

The electronic nature of the substituent on the phenyl ring has a profound impact on the reactivity of the β-keto ester. The chlorine atom at the para-position in this compound is an electron-withdrawing group, which increases the acidity of the α-protons. This enhanced acidity facilitates the formation of the enolate, which can lead to higher reaction rates in base-catalyzed reactions.

Conversely, the introduction of electron-donating groups on the aromatic ring would decrease the acidity of the α-protons, potentially slowing down enolate formation but also influencing the nucleophilicity of the enolate. Steric hindrance, either from bulky substituents on the aromatic ring or by modifying the ester group, can also play a critical role in controlling the regioselectivity and stereoselectivity of reactions.

| Substituent on Phenyl Ring | Electronic Effect | Expected Impact on α-Proton Acidity |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Increase |

| -CN (Cyano) | Electron-Withdrawing | Increase |

| -Cl (Chloro) | Electron-Withdrawing | Increase |

| -H (Hydrogen) | Neutral | Baseline |

| -CH₃ (Methyl) | Electron-Donating | Decrease |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Decrease |

This table illustrates the predictable electronic influence of various substituents on the acidity of the α-protons of the β-keto ester, which in turn affects its reactivity in subsequent synthetic steps.

Exploration of Diverse Ester and Aromatic Substituent Variations

Systematic variation of both the ester and aromatic portions of the molecule has led to the creation of a library of analogues with tailored properties. Replacing the methyl ester with other alkyl or aryl esters (e.g., ethyl, tert-butyl, phenyl) can influence the steric environment around the reaction center and can also be used to modulate the ease of ester cleavage in later synthetic steps.

Similarly, a wide range of substituents can be introduced onto the aromatic ring to probe structure-activity relationships or to introduce new functional handles. This exploration is crucial for optimizing the performance of the β-keto ester in a specific synthetic transformation or for imparting desired properties to the final product.

| Ester Group Variation | Aromatic Substituent Variation | Potential Application |

| Ethyl | 2,4-dichloro | Agrochemical synthesis |

| tert-Butyl | 4-methoxy | Pharmaceutical intermediate |

| Phenyl | 3-trifluoromethyl | Specialty chemical development |

Applications in Material Science Research

While the primary applications of this compound and its analogues have traditionally been in the synthesis of small organic molecules, there is growing interest in their potential use in material science. The functional groups present in these molecules offer opportunities for their incorporation into polymeric structures.

For example, the β-keto ester functionality can be utilized in the synthesis of specialty polymers. The active methylene group can participate in polymerization reactions, such as Knoevenagel polycondensation, to form polymers with conjugated backbones. These materials may exhibit interesting optical and electronic properties, making them candidates for applications in organic electronics.

Furthermore, the presence of the 4-chlorophenyl group can enhance the thermal stability and flame retardancy of polymers. The ability to synthesize a variety of analogues with different substituents allows for the fine-tuning of the properties of the resulting materials. Research in this area is still emerging, but the versatility of the β-keto ester scaffold suggests a promising future for these compounds in the development of novel functional materials.

Development of Materials with Specific Optical Properties (e.g., Fluorescence)

There is currently no available scientific literature detailing the use of This compound as a direct precursor or component in the synthesis of materials with specific optical properties, such as fluorescence. While beta-keto esters, the class of compounds to which This compound belongs, are known to be versatile starting materials in the synthesis of various heterocyclic compounds that can exhibit fluorescence (e.g., coumarins via Pechmann condensation), no studies have been published that specifically utilize the (4-chlorophenyl)methyl ester for this purpose. researchgate.net

Consequently, there are no research findings, experimental data, or specific derivatives to report for this compound in the context of fluorescent materials. The potential for This compound to be used in this field remains purely hypothetical and is not substantiated by any published research.

Exploration in Conductive Materials

Similarly, the exploration of This compound in the field of conductive materials is not documented in the current body of scientific literature. The synthesis and development of conductive polymers and materials typically involve monomers that can undergo polymerization to form extended conjugated systems, such as derivatives of thiophene, pyrrole, or aniline. mdpi.commdpi.com

The chemical structure of This compound does not lend itself to the typical polymerization reactions used to create conductive polymers. There is no evidence to suggest its use as a monomer, dopant, or additive in the formulation of conductive materials. As a result, no data on its role in the synthesis, or on the electrical properties of any resulting materials, is available.

Conclusion and Future Research Directions

Summary of Current Understanding and Research Gaps

The current understanding of (4-Chlorophenyl)methyl 3-oxobutanoate is primarily inferred from the extensive literature on analogous β-keto esters, such as ethyl acetoacetate (B1235776). These compounds are known to be versatile synthetic intermediates, largely due to the reactivity of the C-2 methylene (B1212753) protons, which are acidic (pKa ≈ 11 in ethyl acetoacetate) due to resonance stabilization of the resulting enolate ion across both carbonyl groups. libretexts.org This acidity facilitates a wide range of carbon-carbon bond-forming reactions, including alkylation and acylation, which form the basis of the classical acetoacetic ester synthesis for producing ketones. libretexts.orgwikipedia.org

Furthermore, β-keto esters exist as a dynamic equilibrium of keto and enol tautomers. The position of this equilibrium is sensitive to factors like solvent polarity and temperature. The enol form is often stabilized by an intramolecular hydrogen bond, a feature that influences the compound's reactivity and spectroscopic properties. The general synthesis of β-keto esters can be achieved through methods like the Claisen condensation of esters or the acylation of ketone enolates. researchgate.netnih.gov

Despite this wealth of general knowledge, a significant research gap exists specifically for this compound. There is a lack of published data concerning its:

Definitive Synthesis and Purification: While general methods can be proposed, optimized, high-yield synthetic routes specific to this benzylic ester have not been reported.

Physicochemical Properties: Detailed experimental data on melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, MS) are not available in comprehensive form.

Tautomeric Equilibrium: The specific keto-enol ratio for this compound under various conditions has not been quantified, leaving the electronic influence of the 4-chlorobenzyl group uncharacterized.

Reactivity Profile: Specific reaction kinetics, yields, and stereochemical outcomes for reactions involving this molecule are undocumented.

This lack of fundamental data prevents a full evaluation of the compound's potential and underscores the need for foundational research.

Unexplored Reactivity Pathways and Synthetic Challenges

The unique combination of a β-keto ester and a 4-chlorobenzyl moiety suggests several unexplored reactivity pathways that warrant investigation.

Asymmetric Transformations: The ketone at the C-3 position is a prochiral center, making it an ideal substrate for asymmetric reduction to form chiral β-hydroxy esters. researchgate.net These products are valuable building blocks in pharmaceutical synthesis. Exploring enzymatic or chemo-catalytic methods for the stereoselective reduction of this compound could yield valuable chiral synthons.

Dianion Chemistry: While the monoenolate is the basis of classical acetoacetic ester synthesis, the generation of a dianion by deprotonating both the C-2 and C-4 positions is also possible. wikipedia.orgcdnsciencepub.com The reactivity of this dianion with various electrophiles has not been studied and could provide access to more complex molecular architectures.

Reactions Involving the Aryl Halide: The chloro-substituent on the phenyl ring opens the door to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Investigating these reactions could allow for the synthesis of elaborate derivatives where the aromatic ring is further functionalized, potentially leading to compounds with novel properties.

Several synthetic challenges are also anticipated. The preparation via transesterification of a simpler alkyl 3-oxobutanoate with 4-chlorobenzyl alcohol may require careful catalyst selection to achieve high conversion, as benzylic alcohols can exhibit different reactivity compared to simple alkanols. rsc.org Another significant challenge is managing the lability of the benzyl (B1604629) ester group, which is susceptible to cleavage under hydrogenolysis conditions. This sensitivity must be considered when planning multi-step syntheses involving this compound.

Opportunities for Advanced Characterization and Computational Modeling

To fill the existing knowledge gaps, a combination of advanced analytical techniques and computational modeling is essential.

Advanced Characterization:

NMR Spectroscopy: Comprehensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR studies in various solvents would allow for unambiguous signal assignment and provide insight into the keto-enol tautomerism. Variable-temperature NMR could be used to study the dynamics of the tautomeric equilibrium.

X-ray Crystallography: If the compound can be crystallized, single-crystal X-ray diffraction would provide definitive proof of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This would clarify whether the keto or enol tautomer is preferred in the crystalline form.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) studies could elucidate its fragmentation pathways, providing valuable structural information.

Computational Modeling:

DFT Calculations: Density Functional Theory (DFT) is a powerful tool to investigate the properties of this compound at a molecular level. orientjchem.org Calculations can be used to predict the relative stabilities and thermodynamic parameters of the keto and enol tautomers in both the gas phase and in various solvents. comporgchem.comresearchgate.net

Reaction Mechanism Simulation: Computational modeling can map the potential energy surfaces for its key reactions, such as enolate formation, alkylation, and reduction. This can help in understanding reaction barriers, identifying transition states, and predicting stereochemical outcomes, guiding the design of more efficient synthetic protocols. nih.gov

Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data.

Potential for Novel Material Design and Applications based on Structural Modifications

The structural features of this compound make it an attractive scaffold for the design of novel functional materials and bioactive molecules.

Precursor for Bioactive Molecules: The β-keto ester moiety is a common precursor for the synthesis of heterocyclic compounds like pyrazoles, pyrimidines, and coumarins, many of which exhibit significant biological activity. nih.gov The presence of the 4-chlorophenyl group, a common feature in many pharmaceuticals and agrochemicals, suggests that derivatives of this compound could be promising candidates for drug discovery programs. ncert.nic.in

Polymer Chemistry: The molecule could be developed into a functional monomer for polymerization. For example, reduction of the ketone followed by polycondensation could yield polyesters with pendant chlorophenyl groups, potentially conferring properties such as flame retardancy or modified thermal stability. The ester could also be hydrolyzed and the resulting β-keto acid used in polymer synthesis.

Organic Electronic Materials: Organic compounds containing aromatic rings and conjugated systems are central to the field of organic electronics. acs.orgresearchgate.net While the starting molecule lacks extensive conjugation, the reactive handles it possesses allow for structural modifications to build such systems. For instance, Knoevenagel condensation at the C-2 position followed by cross-coupling reactions on the chlorophenyl ring could be used to synthesize extended π-systems for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.